Cas no 2152645-00-4 (2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclohexyl-substituted boronic ester with a dioxaborolane protecting group, commonly employed in Suzuki-Miyaura cross-coupling reactions. The 4,4-difluorocyclohexyl moiety enhances steric and electronic properties, improving selectivity in aryl-aryl bond formation. The tetramethyl dioxaborolane group offers stability against hydrolysis and oxidative conditions, facilitating handling and storage. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where fluorinated intermediates are desirable for modulating bioavailability and metabolic stability. Its crystalline solid form ensures consistent purity and reactivity, making it a reliable reagent for complex boronation transformations under mild conditions.
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2152645-00-4 structure
Product name:2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:2152645-00-4
MF:C12H21BF2O2
Molecular Weight:246.101751089096
MDL:MFCD24843088
CID:5070879
PubChem ID:74789504

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4-Difluorocyclohexylboronic Acid Pinacol Ester
    • 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • CLD64500
    • SY027412
    • 4,4-Difluorocyclohexane-1-boronic acid pinacol ester
    • EN300-7420188
    • Z2182008166
    • CS-0176778
    • MFCD24843088
    • AKOS032455762
    • PSISDAHBTZUUKR-UHFFFAOYSA-N
    • 2152645-00-4
    • AC7753
    • CS-11654
    • 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD24843088
    • インチ: 1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3
    • InChIKey: PSISDAHBTZUUKR-UHFFFAOYSA-N
    • SMILES: FC1(CCC(B2OC(C)(C)C(C)(C)O2)CC1)F

計算された属性

  • 精确分子量: 246.1602664 g/mol
  • 同位素质量: 246.1602664 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 246.10
  • トポロジー分子極性表面積: 18.5

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Cooke Chemical
LN6804446-0.25g
4,4-DifluorocyclohexylboronicAcidPinacolEster
2152645-00-4 ≥95%
0.25g
RMB 4831.20 2025-02-20
Enamine
EN300-7420188-5.0g
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2152645-00-4 95.0%
5.0g
$1200.0 2025-03-11
Enamine
EN300-7420188-0.05g
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2152645-00-4 95.0%
0.05g
$84.0 2025-03-11
eNovation Chemicals LLC
D701513-500MG
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2152645-00-4 97%
500mg
$390 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6160-100MG
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2152645-00-4 97%
100MG
¥ 1,108.00 2023-03-30
Enamine
EN300-7420188-1.0g
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2152645-00-4 95.0%
1.0g
$360.0 2025-03-11
Chemenu
CM385442-500mg
4,4-Difluorocyclohexylboronic Acid Pinacol Ester
2152645-00-4 95%+
500mg
$535 2023-02-02
Chemenu
CM385442-10g
4,4-Difluorocyclohexylboronic Acid Pinacol Ester
2152645-00-4 95%+
10g
$4014 2023-02-02
eNovation Chemicals LLC
D781831-1g
4,4-Difluorocyclohexylboronic Acid Pinacol Ester
2152645-00-4 95%
1g
$755 2024-07-20
A2B Chem LLC
AI96176-5g
4,4-Difluorocyclohexylboronic acid pinacol ester
2152645-00-4 98%
5g
$1234.00 2024-04-20

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Compound CAS No. 2152645-00-4: 2-(4,4-Difluorocyclohexyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

The compound 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2152645-00-4) is a highly specialized boron-containing organic compound with significant potential in various chemical and material applications. This compound is characterized by its unique structure, which combines a difluorocyclohexyl group with a dioxaborolane framework. The presence of fluorine atoms and methyl groups in its structure contributes to its distinct chemical properties and reactivity.

Recent studies have highlighted the importance of dioxaborolane derivatives in organoboron chemistry. These compounds are known for their stability and reactivity under specific conditions. The fluorinated cyclohexyl group in this compound introduces additional electronic effects and steric hindrance, making it a promising candidate for applications in catalysis and material synthesis. For instance, researchers have explored the use of similar compounds in the development of new catalysts for olefin polymerization and cross-coupling reactions.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the difluorocyclohexyl precursor. This precursor is then subjected to boron insertion reactions to form the dioxaborolane framework. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

In terms of applications, this compound has shown potential in the field of materials science. Its unique combination of fluorine atoms and methyl groups makes it an ideal candidate for use in the synthesis of advanced polymers and composites. For example, recent research has demonstrated that derivatives of this compound can be used as building blocks for high-performance thermoplastics with excellent thermal stability and mechanical properties.

The study of such compounds also contributes to our understanding of boron chemistry and its role in organic synthesis. Boron-containing compounds are increasingly being recognized for their ability to act as Lewis acids or nucleophiles in various reactions. The dioxaborolane framework in this compound provides a versatile platform for exploring new reaction mechanisms and catalytic processes.

In conclusion, the compound CAS No. 2152645-00-4 represents a significant advancement in organoboron chemistry. Its unique structure and properties make it a valuable tool for researchers in fields ranging from catalysis to materials science. As ongoing research continues to uncover new applications for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2152645-00-4)2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1020984
Purity:99%
はかる:1g
Price ($):349.0